![molecular formula C18H16ClN3O3 B2912370 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034549-94-3](/img/structure/B2912370.png)
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a small molecule inhibitor that targets several key enzymes involved in various cellular processes, making it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea involves the inhibition of several key enzymes involved in various cellular processes. Specifically, it targets enzymes involved in DNA replication and repair, cell division, and protein synthesis. By inhibiting these enzymes, the compound can prevent the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea are complex and depend on the specific cellular processes that are affected. Generally, the compound can cause cell cycle arrest and apoptosis in cancer cells, while also inhibiting viral replication. However, the exact effects can vary depending on the specific cancer or virus being targeted.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea for lab experiments is its specificity. The compound targets specific enzymes involved in cellular processes, which can make it more effective than other broad-spectrum inhibitors. However, the low yield of the synthesis process can be a limitation, as it can limit the amount of compound available for experiments.
Future Directions
There are several future directions for research on 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea. One area of interest is the development of novel drugs based on the compound. Researchers are exploring ways to modify the structure of the compound to improve its efficacy and reduce its toxicity. Additionally, there is ongoing research into the specific cellular processes that are affected by the compound, which can provide insights into new therapeutic targets. Finally, researchers are also exploring the potential use of the compound in combination with other drugs to enhance its effectiveness.
Synthesis Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea involves a multi-step process that utilizes several chemical reactions. The starting materials for the synthesis are readily available and the process is relatively straightforward. However, the yield of the final product can be low, which can pose a challenge for large-scale production.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have activity against several types of cancer, including breast, lung, and colon cancer. Additionally, it has been found to be effective against certain viral infections, such as HIV and hepatitis C.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-15-7-6-13(19)10-14(15)22-18(23)21-11-12-4-2-8-20-17(12)16-5-3-9-25-16/h2-10H,11H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWAMVWJIKSOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.